molecular formula C11H19NO2 B12946079 Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B12946079
M. Wt: 197.27 g/mol
InChI Key: OYNLJAHBFYSZJW-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate (CAS: 2260937-31-1 ) is a synthetically valuable, conformationally restrained chemical scaffold. Its molecular formula is C10H17NO3 with a molecular weight of 199.25 g/mol . The bicyclo[3.2.1]octane core is a privileged structure in medicinal and synthetic chemistry, serving as a key subunit in complex diterpenoid natural products such as kauranes, grayananes, and gibberellanes . The primary research value of this compound lies in its role as a rigid analog of more flexible drug molecules . Incorporating pharmacophoric groups—such as the aminomethyl and carboxylate moieties—into a semirigid bicyclic framework is a established strategy for probing the active conformation of biologically active compounds at their target receptors . This approach is particularly valuable in adrenergic receptor research and in the design of enzyme inhibitors, where limiting conformational flexibility can lead to higher selectivity and potency . As a versatile building block, it enables the synthesis of novel compounds for pharmaceutical development and biochemical investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11/h2-8,12H2,1H3

InChI Key

OYNLJAHBFYSZJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or ethers.

Scientific Research Applications

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Applications/Properties References
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride [3.2.1] -NH2CH2 at C5, -COOCH3 at C1 233.7 Pharmaceutical intermediate; high solubility (HCl salt)
Methyl bicyclo[3.2.1]octane-1-carboxylate [3.2.1] -COOCH3 at C1 168.12 Rigid scaffold for asymmetric catalysis
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate [2.2.2] -CH2OH at C4, -COOCH3 at C1 184.23 Precursor for sulfonamide derivatives in drug synthesis
Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate [2.2.2] -NHCH3 at C4, -COOCH3 at C1 211.3 Intermediate for organophosphonate synthesis
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [3.2.1] (8-aza) -4-Cl-C6H4 at C3, -NCH3 at C8 325.8 Anticholinergic agent; RTI-COC 31 analog

Physicochemical and Pharmacological Properties

  • Polarity and Solubility: The aminomethyl group in the target compound increases polarity compared to the unsubstituted methyl ester (XlogP: ~2.4 for [3.2.1] scaffold vs. lower XlogP for the hydrochloride salt). The 8-azabicyclo[3.2.1] derivative exhibits enhanced blood-brain barrier penetration due to lipophilic substituents .
  • Bioactivity : Bicyclo[2.2.2] sulfonamides (e.g., diethyl 2-oxoethylphosphonate derivatives) show promise as enzyme inhibitors , while the target compound’s amine group facilitates conjugation with targeting moieties in drug design .

Biological Activity

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate, with the CAS number 2167650-44-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula for this compound is C11_{11}H19_{19}NO2_2, with a molecular weight of 197.27 g/mol. Its structure includes a bicyclic framework that is characteristic of several biologically active compounds.

PropertyValue
CAS Number2167650-44-2
Molecular FormulaC11_{11}H19_{19}NO2_2
Molecular Weight197.27 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The presence of the amino group suggests potential interactions with neurotransmitter systems.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound could influence neurotransmitter levels, particularly in the context of central nervous system (CNS) activity.
  • Enzyme Inhibition : The structural characteristics may allow it to act as an inhibitor for specific enzymes related to metabolic processes.

Case Studies

A review of literature reveals several studies focusing on the biological implications of related compounds:

  • Antidepressant Activity : A study investigating the effects of bicyclic amines on mood disorders found that similar compounds exhibited significant antidepressant-like effects in animal models, suggesting a potential therapeutic application for this compound in treating depression .
  • Anticancer Properties : Another investigation highlighted the anticancer potential of bicyclic compounds, noting their ability to induce apoptosis in cancer cell lines through mitochondrial pathways .

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These results indicate a promising profile for further development as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism, which may influence its bioavailability and efficacy.

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